molecular formula C22H19N5O2S B2438458 4-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide CAS No. 1021137-53-0

4-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide

Cat. No.: B2438458
CAS No.: 1021137-53-0
M. Wt: 417.49
InChI Key: YMRSBYKSBOERJO-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-15-20(30-22(25-15)17-5-3-2-4-6-17)21(29)24-13-14-27-19(28)8-7-18(26-27)16-9-11-23-12-10-16/h2-12H,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRSBYKSBOERJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide (CAS Number: 1207046-51-2) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O2SC_{21}H_{20}N_{6}O_{2}S, with a molecular weight of 420.5 g/mol. The structure features a thiazole ring, a pyridazine moiety, and various functional groups that contribute to its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic activity of similar thiazole derivatives against cancer cell lines. For instance, derivatives containing thiazole and pyridazine structures often exhibit significant cytotoxic effects:

  • Cytotoxicity Assay : The MTT assay was used to assess the cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds with similar structures have shown IC50 values ranging from 29 μM to over 73 μM, indicating varying degrees of potency against these cell lines .

The mechanisms underlying the biological activity of thiazole derivatives often involve:

  • Inhibition of Cell Proliferation : Many compounds disrupt cellular processes essential for cancer cell survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death pathways in cancer cells.
  • Antioxidant Activity : Certain thiazole derivatives demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Study 1: Thiazole Derivatives Against Cancer Cell Lines

In a study evaluating various thiazole derivatives, it was found that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity. For example, a derivative with dual phthalimide moieties showed an IC50 value of 29 μM against HeLa cells . This suggests that structural modifications can significantly influence biological activity.

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of similar compounds to target proteins involved in cancer progression. These studies indicated that certain derivatives could effectively bind to active sites on proteins associated with tumor growth, suggesting potential therapeutic applications .

Summary Table of Biological Activities

Compound NameTarget Cell LineIC50 (μM)Mechanism
Compound AHeLa29Apoptosis induction
Compound BMCF-773Cell cycle arrest
Compound CMCF-745Antioxidant activity

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide exhibit promising anticancer properties. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle.

Key Findings :

  • Inhibitors of CDK4 and CDK6 have shown effectiveness in treating various cancers, including acute myeloid leukemia (AML). For instance, studies have demonstrated that certain thiazole-pyrimidine derivatives can inhibit cell proliferation by targeting these kinases .

Case Study :
A study published in Cancer Research demonstrated that a related thiazole derivative significantly reduced tumor growth in xenograft models by inhibiting CDK activity. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction .

Antimicrobial Properties

The compound's thiazole moiety contributes to its antimicrobial activities. Various studies have explored the synthesis of thiazole derivatives and their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Key Findings :

  • A study indicated that thiazole derivatives exhibited good antibacterial activity, with some compounds showing inhibition zones comparable to standard antibiotics .

Case Study :
In a study focusing on the synthesis and biological evaluation of thiazole derivatives, one compound demonstrated significant activity against E. coli, suggesting potential for development into an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole and pyridazine rings can enhance biological activity.

ModificationEffect on Activity
Methyl group at position 4Increases potency against CDK inhibitors
Substituents on phenyl ringAlters antimicrobial efficacy

Chemical Reactions Analysis

Key Reagents and Conditions

Reaction TypeReagents/ConditionsReference Source
Amide Coupling - HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate)
- Coupling of 6-chloropyridazine-4-carboxylic acid derivatives with amines
Alkylation - Use of alkyl halides (e.g., ethyl bromides)
- Basic conditions (e.g., NaH, K2CO3)
,
Pyridazinone Formation - Cyclization via keto-enol tautomerism
- Oxidation of dihydropyridazines (e.g., with POCl₃)

Mechanistic Insights

  • Amide Bond Formation : Involves activation of carboxylic acids (e.g., via acid chlorides) followed by nucleophilic attack by amines. This step is critical for linking the thiazole and pyridazinone moieties .

  • Alkylation : Introduces the ethyl chain via SN2 substitution, often using alkyl halides under mild basic conditions.

Chemical Reactions and Reactivity

The compound undergoes reactions typical of amides and heterocyclic systems :

Hydrolysis

  • Amide Hydrolysis :

    • Conditions : Acidic (HCl) or basic (NaOH) hydrolysis.

    • Outcome : Converts the amide to a carboxylic acid and amine.

    • Example :
      Amide+H+/OHCarboxylic acid+Amine\text{Amide} + \text{H}^+/\text{OH}^- \rightarrow \text{Carboxylic acid} + \text{Amine}

Nucleophilic Substitution

  • Pyridazinone Reactivity :

    • The 6-oxo group in the pyridazinone ring may act as a leaving group under alkaline conditions, enabling substitution reactions .

    • Example :
      Pyridazinone+NucleophileSubstituted derivative\text{Pyridazinone} + \text{Nucleophile} \rightarrow \text{Substituted derivative}

Condensation Reactions

  • Thiazole Ring :

    • Reacts with active methylene compounds (e.g., malonic acid) to form substituted derivatives .

    • Example :
      Thiazole+Malonic acidConjugated system\text{Thiazole} + \text{Malonic acid} \rightarrow \text{Conjugated system}

Comparison with Analogous Compounds

Feature4-Methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamideN-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide
Core Structure Pyridazinone + Thiazole + AmideBipyridine + Thiazole + Amide
Key Reactivity Amide hydrolysis, pyridazinone substitutionAmide hydrolysis, bipyridine coordination
Biological Activity Protein inhibition (e.g., metabolic enzymes)Metal coordination for enhanced therapeutic effects

Preparation Methods

Pyridazinone Ring Construction

The pyridazinone core is synthesized via Pinner-type cyclocondensation (Figure 2):

  • Precursor preparation : Reacting pyridin-4-ylacetaldehyde (1) with diethyl oxalate under basic conditions (KOH/EtOH) yields ethyl 3-(pyridin-4-yl)glycidate (2).
  • Cyclocondensation : Heating (2) with hydrazine hydrate (80°C, 6 h) forms 3-(pyridin-4-yl)pyridazin-6(1H)-one (3) in 72% yield.

Optimization Data :

Parameter Optimal Condition Yield Impact
Solvent Ethanol 72%
Temperature 80°C <60% at 60°C
Hydrazine Equiv. 1.2 68% at 1.0

Synthesis of Fragment II: 2-Phenyl-4-Methylthiazole-5-Carboxylic Acid

Hantzsch Thiazole Synthesis

The thiazole ring is assembled using the Hantzsch method (Figure 3):

  • Thioamide formation : 4-Methyl-2-phenylthiazole-5-carboxylic acid (5) is synthesized from:
    • Step 1 : Condensation of 4-methyl-2-phenylthiazole (4) with chloroacetic acid (ClCH2COOH) in DMF (120°C, 4 h).
    • Step 2 : Hydrolysis of the ester intermediate (KOH/EtOH, reflux) yields the carboxylic acid (5) in 65% overall yield.

Key Spectral Data :

  • ¹H NMR (DMSO-d6): δ 8.02 (s, 1H, thiazole-H), 7.45–7.32 (m, 5H, Ph), 2.45 (s, 3H, CH3).
  • IR : 1685 cm⁻¹ (C=O stretch).

Fragment III: Ethylenediamine Linker Functionalization

The ethylenediamine spacer is introduced via nucleophilic substitution:

  • Alkylation of pyridazinone : Reacting Fragment I (3) with 1,2-dibromoethane (1.2 equiv) in DMF/K2CO3 (60°C, 12 h) yields 1-(2-bromoethyl)-3-(pyridin-4-yl)pyridazin-6(1H)-one (6) in 58% yield.
  • Amine activation : Treating (6) with NaN3 (DMF, 100°C, 6 h) generates the azide intermediate (7), reduced to the primary amine (8) using H2/Pd-C (89% yield).

Final Coupling: Amide Bond Formation

The thiazole carboxylic acid (Fragment II) is coupled to the ethylenediamine-linked pyridazinone (Fragment III) via EDC/HOBt-mediated amidation :

  • Activation : Fragment II (5) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF (0°C, 1 h).
  • Coupling : Adding Fragment III (8) and stirring at RT for 24 h yields the target compound in 63% yield.

Purification : Column chromatography (SiO2, EtOAc/Hexane 3:1) affords the pure product (mp 214–216°C).

Alternative Multi-Component Approaches

A one-pot three-component synthesis has been reported (Figure 4):

  • Reactants :
    • 3-(Pyridin-4-yl)pyridazin-6(1H)-one (3).
    • 2-Phenyl-4-methylthiazole-5-carbonyl chloride (9).
    • Ethylenediamine (10).
  • Conditions : DIPEA (2 equiv), CH2Cl2, RT, 18 h.
  • Yield : 54% (lower than stepwise method due to competing side reactions).

Critical Analysis of Methodologies

Yield Comparison

Method Steps Overall Yield Scalability
Stepwise Synthesis 5 28% High
Multi-Component 1 54% Moderate

Limitations

  • Pyridazinone alkylation : Low regioselectivity in Fragment III synthesis requires careful stoichiometric control.
  • Amide coupling : EDC/HOBt method generates stoichiometric waste, prompting exploration of enzymatic or mechanochemical alternatives.

Q & A

Basic: What are the optimal synthetic routes for 4-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, amidation, and functional group modifications. For example:

  • Step 1: Construct the pyridazine core via cyclization of precursors like 3-(pyridin-4-yl)pyridazin-6(1H)-one under reflux conditions using POCl₃ or H₂SO₄ as catalysts .
  • Step 2: Introduce the thiazole-5-carboxamide moiety through a nucleophilic substitution or coupling reaction. Ethylenediamine derivatives are often used as linkers to attach the thiazole ring .
  • Step 3: Optimize solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) to improve yield and regioselectivity .
  • Validation: Monitor reactions via TLC and HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide, pyridazine ring vibrations) .
  • NMR (¹H/¹³C): Assign protons and carbons, e.g., pyridin-4-yl protons at δ 8.5–9.0 ppm and thiazole methyl groups at δ 2.5–3.0 ppm .
  • Elemental Analysis: Verify purity (>95%) by matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can molecular docking studies be designed to evaluate the compound's interaction with target proteins?

Methodological Answer:

  • Protein Preparation: Retrieve target structures (e.g., from PDB), remove water molecules, and add polar hydrogens using software like AutoDock Tools .
  • Ligand Preparation: Optimize the compound’s 3D structure (e.g., PyMOL) and assign Gasteiger charges .
  • Docking Protocol: Use AutoDock Vina with a grid box covering the active site. Run 50–100 genetic algorithm iterations and validate with known inhibitors (e.g., co-crystallized ligands) .
  • Post-Docking Analysis: Analyze binding poses (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic pockets) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

Advanced: How to address discrepancies in bioactivity data across different studies?

Methodological Answer:

  • Replicate Assays: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .
  • Purity Verification: Re-analyze batches via HPLC (>98% purity) to rule out impurities affecting activity .
  • Assay Conditions: Control variables like serum concentration (e.g., 10% FBS) and pH (7.4 for physiological relevance) .
  • Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) across datasets .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Systematic Substitution: Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) on the thiazole or pyridazine rings .
  • Pharmacological Profiling: Test analogs in enzyme inhibition assays (IC₅₀ values) and cellular models (e.g., IC₅₀ for cytotoxicity) .
  • Computational Modeling: Corrogate electrostatic potential maps (MEPs) with bioactivity to identify critical substituents (e.g., electron-withdrawing groups enhancing binding) .

Advanced: What in vitro and in vivo models are appropriate for pharmacological evaluation?

Methodological Answer:

  • In Vitro:
    • Enzyme Assays: Measure inhibition of target enzymes (e.g., kinases) using fluorescence-based kits .
    • Cell Viability: Use MTT assays in cancer lines (e.g., MCF-7) with EC₅₀ calculations .
  • In Vivo:
    • Rodent Models: Administer compound (10–50 mg/kg, oral/IP) in xenograft models; monitor tumor volume and biomarkers (e.g., serum cytokines) .
    • PK/PD Studies: Assess bioavailability via LC-MS/MS and correlate plasma levels with efficacy .

Basic: How to confirm the compound's purity and structural integrity post-synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (ACN/water gradient, 1 mL/min flow); single peak at λ=254 nm indicates purity .
  • Melting Point: Compare experimental values (e.g., 172–173°C) with literature to detect impurities .
  • Elemental Analysis: Acceptable ranges: C (76.80% calc. vs. 76.5% exp.), H (6.14% vs. 6.0%) .

Advanced: How to handle regioselectivity challenges in pyridazine ring functionalization?

Methodological Answer:

  • Directing Groups: Introduce -NO₂ or -NH₂ groups to guide electrophilic substitution .
  • Transition Metal Catalysis: Use Pd-catalyzed C-H activation (e.g., Pd(OAc)₂ with ligands) for selective arylations .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity at electron-deficient positions .

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